molecular formula C24H21ClN4O4 B11227708 N-(2-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

N-(2-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

Cat. No.: B11227708
M. Wt: 464.9 g/mol
InChI Key: DKROYJVVVHNQDS-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the 2-chlorophenyl and 2-methoxyphenyl groups via substitution reactions.
  • Acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidines with different substituents. Examples include:

  • N-(2-CHLOROPHENYL)-2-[1-(2-HYDROXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE
  • N-(2-CHLOROPHENYL)-2-[1-(2-ETHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-14-12-15(2)26-22-21(14)23(31)28(13-20(30)27-17-9-5-4-8-16(17)25)24(32)29(22)18-10-6-7-11-19(18)33-3/h4-12H,13H2,1-3H3,(H,27,30)

InChI Key

DKROYJVVVHNQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NC4=CC=CC=C4Cl)C

Origin of Product

United States

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